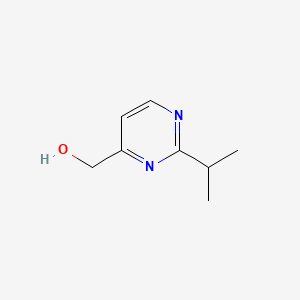

(2-Isopropylpyrimidin-4-yl)methanol

Description

Overview of Pyrimidine (B1678525) Scaffold in Synthetic Organic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal and synthetic organic chemistry. nih.govheteroletters.org Its prevalence in nature is highlighted by its presence as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental to the structure of DNA and RNA. researchgate.net This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov

The synthetic versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling chemists to create diverse libraries of compounds for screening and development. nih.govnih.gov The nitrogen atoms in the ring can act as hydrogen bond acceptors, and various substituents can be introduced at different positions to modulate the molecule's electronic properties, solubility, and steric profile. This adaptability has led to the development of numerous pyrimidine-based drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govjclmm.com

Significance of Methanol (B129727) Functionality in Organic Synthesis and Molecular Interactions

The methanol group (-CH₂OH), a primary alcohol, is a simple yet profoundly important functional group in organic chemistry. Its significance stems from its dual nature: it can act as a nucleophile, a proton donor, and a hydrogen bond donor and acceptor. nih.gov This versatility makes it a key participant in a wide array of chemical transformations and molecular recognition events.

In organic synthesis, the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, providing a pathway to a variety of other functional groups. googleapis.com Conversely, it can be formed by the reduction of these same functional groups, offering a means to introduce a polar, hydrogen-bonding moiety into a molecule. google.comgoogle.com The ability of the methanol group to engage in hydrogen bonding is crucial for its role in molecular interactions, influencing properties such as solubility in polar solvents and the binding affinity of a molecule to a biological target. nih.gov

Research Context and Academic Importance of (2-Isopropylpyrimidin-4-yl)methanol

This compound, while not extensively studied as a standalone entity, holds considerable academic and industrial importance as a key synthetic intermediate. Its primary role is as a building block in the synthesis of more complex and often biologically active molecules. The combination of the pyrimidine core, the isopropyl group, and the reactive methanol functionality makes it a valuable precursor for creating a diverse range of derivatives.

A significant portion of the research mentioning this structural motif is in the context of the synthesis of Rosuvastatin, a widely prescribed medication for lowering cholesterol. lookchem.com In these synthetic routes, the hydroxymethyl group serves as a handle for further chemical elaboration, demonstrating the practical application of this compound in the pharmaceutical industry. The academic importance of this compound is therefore intrinsically linked to its utility in facilitating the construction of medicinally relevant and structurally complex molecules.

Interactive Data Tables

The synthesis of pyrimidine-4-methanol derivatives often involves the reduction of a corresponding carbonyl compound. Below are examples of such transformations described in the literature for structurally related compounds, illustrating the general synthetic approach to obtaining the hydroxymethyl functionality.

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide | Sodium borohydride, Tetrahydrofuran, Methanol | N-[4-(4-Fluoro-phenyl)-5-hydroxymethyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide | google.com |

| 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine | Diisobutylaluminium hydride (DIBAL-H) | 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidine | google.com |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Pyrimidine |

| Uracil |

| Thymine |

| Cytosine |

| Methanol |

| Rosuvastatin |

| N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide |

| Sodium borohydride |

| Tetrahydrofuran |

| N-[4-(4-Fluoro-phenyl)-5-hydroxymethyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide |

| 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine |

| Diisobutylaluminium hydride |

| 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidine |

Properties

IUPAC Name |

(2-propan-2-ylpyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)8-9-4-3-7(5-11)10-8/h3-4,6,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLDEKRGJVZZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 2 Isopropylpyrimidin 4 Yl Methanol

Reactions at the Primary Alcohol Group

The primary alcohol group is a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

The primary alcohol of (2-Isopropylpyrimidin-4-yl)methanol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is a fundamental transformation for converting alcohols into a wide array of functional derivatives. libretexts.org Similarly, etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.org These reactions are standard for primary alcohols and are expected to be applicable to this compound for the synthesis of various derivatives.

One of the most significant applications of esterification involving a derivative of this compound is in the synthesis of Rosuvastatin, a widely used statin medication. In this synthesis, a more complex derivative, N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, which contains the core this compound structure, undergoes several transformations. researchgate.net

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the final product. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are typically used for the selective oxidation of primary alcohols to aldehydes, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can lead to the formation of the carboxylic acid. pleiades.online

In the context of related pyrimidine (B1678525) derivatives, the oxidation of a hydroxymethyl group to a formyl group has been reported. For example, N-[4-(4-fluorophenyl)-5-methyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide can be brominated and subsequently transformed into the hydroxymethyl and then the formyl derivative in nearly quantitative yields. researchgate.net Another patent describes the oxidation of a dihydropyrimidine (B8664642) ketone to a hydroxypyrimidine derivative, showcasing the feasibility of oxidation reactions on similar ring systems. google.com

The mechanism of these oxidation reactions generally involves the formation of a chromate (B82759) ester in the case of chromium-based oxidants, followed by the elimination of the chromium species and the formation of the carbonyl group. For other oxidants, the mechanisms can vary, but they all involve the removal of two hydrogen atoms from the alcohol.

The hydroxyl group of this compound can be replaced by a halogen, such as bromine or chlorine, to form a halomethylpyrimidine derivative. This transformation is typically achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The resulting halomethyl group is an excellent electrophile for subsequent nucleophilic substitution reactions.

A notable example is the bromination of N-(4-(4-fluorophenyl)-5-methyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide to yield the corresponding bromomethyl derivative. google.com This bromomethyl compound is a key intermediate that can undergo further reactions. For instance, it can be reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is a precursor for the Wittig reaction, a powerful method for forming carbon-carbon double bonds. google.comrsc.org

The following table summarizes a typical halogenation reaction for a related compound:

| Reactant | Reagent | Product | Yield | Reference |

| N-(4-(4-fluorophenyl)-5-methyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | N-Bromosuccinimide (NBS), light (λ=310 nm) | N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | 93% (crude) | google.com |

Modifications and Functionalization of the Pyrimidine Ring

The pyrimidine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (EAS) on pyrimidine rings is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms in the ring. These nitrogen atoms deactivate the ring towards attack by electrophiles. masterorganicchemistry.com The reaction, if it occurs, typically requires harsh conditions and the presence of activating groups on the pyrimidine ring. The mechanism of EAS involves the attack of an electrophile by the π-electrons of the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For monosubstituted benzenes, the position of substitution (ortho, meta, or para) is determined by the nature of the substituent already present. masterorganicchemistry.com However, for pyrimidines, the substitution pattern is also heavily influenced by the positions of the nitrogen atoms.

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a common and synthetically useful reaction for pyrimidines. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles. masterorganicchemistry.com For SNAr to occur, a good leaving group, such as a halogen or a sulfonyl group, must be present on the ring. The reaction is further facilitated by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used in SNAr reactions with pyrimidine derivatives. For example, 4-chloro-2-aminopyrimidines can react with aminoazetidine moieties in a key step for the synthesis of certain bioactive compounds. nih.gov In another instance, a 2-methylsulfonylpyrimidine derivative reacts with the sodium salt of N-methyl methanesulfonamide (B31651) in dimethylformamide. iucr.org

The following table provides examples of nucleophilic aromatic substitution on pyrimidine derivatives:

| Pyrimidine Derivative | Nucleophile | Product | Conditions | Reference |

| 4-chloro-2-aminopyrimidines | Boc-protected 3-aminoazetidines | 4-(3-(Boc-amino)azetidin-1-yl)-2-aminopyrimidine derivatives | Microwave, 120-150 °C | nih.gov |

| 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-methanol | Sodium salt of N-methyl methanesulfonamide | N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | Dimethylformamide, 303 K | iucr.org |

| 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carbonitrile | N-methyl methanesulfonamide | N-(5-cyano-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Toluene, K2CO3, 110-115 °C | google.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of (2-Isopropylpyrimidin-4-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The isopropyl group typically displays a septet for the methine proton and a doublet for the two equivalent methyl groups. The methylene (B1212753) protons of the hydroxymethyl group appear as a singlet, while the pyrimidine (B1678525) ring protons show characteristic chemical shifts and coupling patterns. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent. The integration of these signals provides the ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, this includes signals for the isopropyl methyl and methine carbons, the hydroxymethyl carbon, and the carbons of the pyrimidine ring. The chemical shifts of these carbons are indicative of their electronic environment. For instance, carbons attached to electronegative atoms like nitrogen or oxygen will appear at a lower field (higher ppm value). libretexts.orgdocbrown.info

Below is a table summarizing typical ¹H and ¹³C NMR data for a related pyrimidine structure, which can be used as a reference for this compound. nih.govcarlroth.com

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isopropyl-CH | Multiplet | ~35-45 |

| Isopropyl-CH₃ | Doublet | ~20-25 |

| Methylene-CH₂ | Singlet | ~60-70 |

| Pyrimidine-H5 | Doublet | ~115-125 |

| Pyrimidine-H6 | Doublet | ~155-165 |

| Pyrimidine-C2 | - | ~165-175 |

| Pyrimidine-C4 | - | ~160-170 |

| Pyrimidine-C5 | - | ~115-125 |

| Pyrimidine-C6 | - | ~155-165 |

| Hydroxyl-OH | Broad Singlet | - |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show a correlation between the isopropyl methine proton and the isopropyl methyl protons. It would also show correlations between adjacent protons on the pyrimidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This is crucial for definitively assigning the carbon signals based on their attached protons. For example, the signal for the methylene protons would correlate with the signal for the methylene carbon. ustc.edu.cn

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While not always necessary for a simple molecule like this compound, it can provide conformational information by showing which protons are close to each other in space, regardless of their bonding connectivity. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy techniques, Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. ripublication.com

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. nist.gov Strong bands corresponding to C-H stretching of the isopropyl and methylene groups would be observed around 2850-3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be visible around 1050 cm⁻¹. biorxiv.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C-H stretching vibrations would also be prominent in the Raman spectrum. physicsopenlab.orgresearchgate.net The symmetric breathing vibration of the pyrimidine ring often gives a strong and characteristic Raman signal. Raman spectroscopy can be particularly useful for observing non-polar bonds that may show weak absorption in the FTIR spectrum. researchgate.netspectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C=N (Pyrimidine) | Stretching | 1500-1600 |

| C=C (Pyrimidine) | Stretching | 1400-1550 |

Mass Spectrometry for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. neu.edu.tr For this compound, MS is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. libretexts.orgmsu.edu

Upon ionization, the molecule will form a molecular ion, [M]⁺˙. The high-resolution mass spectrum provides the accurate mass of this ion, which can be used to confirm the molecular formula. The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for this compound would likely involve:

Loss of a methyl group (CH₃) from the isopropyl substituent.

Loss of the entire isopropyl group.

Loss of a water molecule (H₂O) from the hydroxymethyl group. libretexts.org

Cleavage of the bond between the pyrimidine ring and the hydroxymethyl group.

Fragmentation of the pyrimidine ring itself. scirp.org

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. utah.edulibretexts.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring. While no specific crystallographic data for this compound was found, data for a related compound, N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide, shows the pyrimidine and an adjacent phenyl ring are inclined to each other and the structure is stabilized by intermolecular O-H···N hydrogen bonds. nih.gov

Chiroptical Spectroscopy for Chirality Assignment (if applicable)

This compound itself is not chiral. It does not possess a stereocenter and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopy techniques such as circular dichroism (CD) are not applicable for its structural elucidation.

Theoretical and Computational Investigations of 2 Isopropylpyrimidin 4 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the molecular properties of compounds like (2-Isopropylpyrimidin-4-yl)methanol. nih.govresearchgate.net These methods allow for the detailed examination of electronic structure, conformational possibilities, and the prediction of spectroscopic characteristics from first principles. Typically, calculations are performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govmdpi.com Such studies on pyrimidine (B1678525) derivatives provide crucial insights into their stability, reactivity, and potential applications. plu.mx

Molecular Orbital (MO) theory describes the electronic structure of a molecule by considering its electrons to be delocalized across the entire structure in a series of molecular orbitals. utexas.edu Key to understanding a molecule's reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally implies higher reactivity.

For this compound, DFT calculations can be used to determine the energies of these orbitals and map their electron density distributions. The pyrimidine ring, being electron-deficient, is expected to significantly influence the LUMO, while the methanol (B129727) and isopropyl substituents would contribute to the HOMO. Various global reactivity descriptors, derived from HOMO and LUMO energies, can further quantify the molecule's chemical behavior.

Table 1: Predicted Quantum Chemical Descriptors for this compound Calculated using DFT/B3LYP/6-311++G(d,p) level of theory. Values are representative and based on studies of similar heterocyclic compounds.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.85 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.20 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | Indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. wikipedia.org |

| Ionization Potential (I) | 6.85 eV | The energy required to remove an electron; approximated as -EHOMO. |

| Electron Affinity (A) | 1.20 eV | The energy released when an electron is added; approximated as -ELUMO. |

| Global Hardness (η) | 2.83 eV | Resistance to change in electron distribution; calculated as (I-A)/2. |

| Electronegativity (χ) | 4.03 eV | The power to attract electrons; calculated as (I+A)/2. |

| Electrophilicity Index (ω) | 2.87 eV | A measure of the energy lowering upon accepting electrons; calculated as χ²/2η. |

The presence of rotatable single bonds—specifically the C-C bond of the isopropyl group and the C-C and C-O bonds of the hydroxymethyl group—means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for interconversion between them.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound Relative energies (ΔE) calculated from a theoretical PES scan, with the global minimum set to 0.00 kcal/mol.

| Conformer ID | Description of Dihedral Angles | Relative Energy (ΔE, kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Conf-1 | Isopropyl group staggered; OH group gauche to the ring | 0.00 | 75.1 |

| Conf-2 | Isopropyl group staggered; OH group anti to the ring | 0.85 | 19.5 |

| Conf-3 | Isopropyl group eclipsed; OH group gauche to the ring | 2.50 | 1.2 |

| TS-1/2 | Transition state between Conf-1 and Conf-2 | 3.10 | - |

DFT calculations are an invaluable tool for predicting and interpreting spectroscopic data. nih.gov By computing these properties, researchers can corroborate experimental findings, assign spectral features, and gain a deeper understanding of the molecule's structure and electronic transitions. plu.mx

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts (δ). nih.gov Theoretical predictions can help assign peaks in complex experimental spectra and understand how the electronic environment of each nucleus is affected by the molecular structure.

IR Spectra: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. scispace.com These calculations help in assigning specific vibrational modes, such as the O-H stretch of the alcohol, C-H stretches of the alkyl and aromatic groups, and the characteristic C=N and C=C stretching vibrations of the pyrimidine ring. mdpi.com Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental data. scispace.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govscielo.org.za This analysis provides insight into the electronic transitions, typically π→π* and n→π*, responsible for the molecule's absorption of ultraviolet and visible light.

Table 3: Theoretically Predicted Spectroscopic Data for this compound Values are representative predictions based on DFT calculations for analogous structures.

| Spectrum Type | Parameter | Predicted Value | Assignment/Transition |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) | 8.5-9.0 | Pyrimidine ring protons (H2, H6) |

| 4.5-5.0 | CH2 protons | ||

| 3.0-3.5 | Isopropyl CH proton | ||

| 1.2-1.5 | Isopropyl CH3 protons | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | 155-165 | Pyrimidine ring carbons (C2, C4, C6) |

| 60-65 | CH2OH carbon | ||

| 30-35 | Isopropyl CH carbon | ||

| 20-25 | Isopropyl CH3 carbons | ||

| IR | Wavenumber (cm⁻¹) | ~3400 | O-H stretch (alcohol) |

| 2970-2850 | C-H stretch (aliphatic) | ||

| 1550-1600 | C=N / C=C stretch (ring) | ||

| UV-Vis | λmax (nm) | ~245 | π→π* transition |

| ~275 | n→π* transition |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide detailed information on isolated molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly its interactions within a solvent environment. researchgate.netnih.gov An MD simulation models the molecule and surrounding solvent molecules (e.g., water, methanol, or ethanol) using a classical force field, solving Newton's equations of motion for every atom in the system. nih.gov

For this compound, MD simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation of hydrogen bonds between the molecule's hydroxyl group and pyrimidine nitrogens and the solvent.

Transport Properties: Properties like the diffusion coefficient can be calculated, providing insight into how the molecule moves within a medium.

These simulations are crucial for understanding how the solvent environment influences the molecule's preferred conformation and reactivity, bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. nih.govresearchgate.net

Reaction Mechanism Studies and Transition State Analysis

DFT calculations are a cornerstone for elucidating the mechanisms of chemical reactions at the molecular level. scispace.com For this compound, this could involve studying its synthesis, degradation, or metabolic transformation, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid.

The methodology involves identifying all reactants, intermediates, transition states (TS), and products along a proposed reaction coordinate. A transition state is a first-order saddle point on the potential energy surface, and its structure is confirmed by finding a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. By mapping the entire energy profile, computational chemists can predict the most favorable reaction pathway. rsc.org

Ligand-Target Interaction Modeling (Molecular Docking, Molecular Dynamics)

Given that the pyrimidine scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors, it is valuable to investigate how this compound might interact with biological targets. mdpi.comjacsdirectory.comnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target, such as a protein. nih.govmdpi.com

The process involves:

Obtaining the 3D structures of the ligand, this compound, and the target protein (e.g., from the Protein Data Bank).

Using a docking algorithm to systematically sample different positions and orientations of the ligand within the protein's active site.

Scoring the resulting poses based on a scoring function, which estimates the binding free energy. The lowest energy score typically represents the most likely binding mode. unar.ac.id

The results of a docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. semanticscholar.orgplos.org Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and provide a more dynamic view of the interaction. plos.org

Table 4: Representative Molecular Docking Results for this compound against a Hypothetical Protein Kinase Target

| Parameter | Result | Details |

|---|---|---|

| Protein Target | Example: Epidermal Growth Factor Receptor (EGFR) Kinase | A common target for pyrimidine-based inhibitors. |

| Binding Energy | -7.5 kcal/mol | A negative value indicating a favorable binding interaction. |

| Key Interacting Residues | MET 793 | Hydrogen bond from pyrimidine N1 to the backbone NH of the hinge region residue. |

| LYS 745 | Hydrogen bond from the hydroxymethyl group to the side chain of a key catalytic residue. | |

| LEU 718, VAL 726 | Hydrophobic interactions between the isopropyl group and residues in the hydrophobic pocket. |

Identification of Putative Binding Sites (e.g., enzyme active sites)

The pyrimidine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, including several approved drugs. nih.gov Computational studies on a variety of pyrimidine derivatives have identified their potential to interact with a range of protein targets, suggesting putative binding sites for this compound.

Molecular docking and other in silico methods have shown that pyrimidine derivatives can effectively bind to the active sites of various enzymes and receptors. These studies provide a foundation for identifying potential protein families that could be targeted by this compound.

Key Protein Families Targeted by Pyrimidine Derivatives:

| Protein Family | Specific Examples | Potential Therapeutic Area |

| Kinases | Cyclin-Dependent Kinases (CDKs), Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov | Cancer nih.govnih.gov |

| Dehydrogenases | Dihydroorotate Dehydrogenase (DHODH) nih.gov | Cancer, Autoimmune Diseases nih.gov |

| Apoptosis Regulators | B-cell lymphoma 2 (Bcl-2) mdpi.com | Cancer mdpi.com |

| Viral Proteases | SARS-CoV-2 Main Protease (Mpro) nih.govresearchgate.net | Antiviral nih.govresearchgate.net |

| ABC Transporters | ATP-binding cassette subfamily G member 2 (ABCG2) nih.gov | Cancer (Multidrug Resistance) nih.gov |

Based on these precedents, it is plausible that this compound could exhibit inhibitory activity against members of these protein families. The specific binding affinity would be contingent on the precise topology and amino acid composition of the active site, and how well the substituents of the compound—the 2-isopropyl group and the 4-methanol group—complement this environment. For instance, the pyrimidine ring itself is a key feature in many kinase inhibitors, often forming critical hydrogen bonds within the ATP-binding pocket. mdpi.com

Analysis of Binding Modes and Key Non-Covalent Interactions

The binding of a ligand to its protein target is governed by a complex interplay of non-covalent interactions. Computational studies on pyrimidine derivatives have elucidated the common types of interactions that contribute to their binding affinity and selectivity.

Hydrogen Bonds: The nitrogen atoms within the pyrimidine ring are excellent hydrogen bond acceptors. Additionally, the hydroxyl group of the methanol substituent in this compound can act as both a hydrogen bond donor and acceptor. These interactions are often crucial for anchoring the ligand within the binding site and providing specificity. For example, in many kinase inhibitors, the pyrimidine core forms hydrogen bonds with the hinge region of the kinase domain. mdpi.com

Pi-Stacking and Pi-Cation Interactions: The aromatic nature of the pyrimidine ring allows for pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Furthermore, the electron-rich pi-system of the pyrimidine ring can participate in pi-cation interactions with positively charged residues such as lysine (B10760008) and arginine.

Summary of Potential Non-Covalent Interactions for this compound:

| Interaction Type | Originating from this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Pyrimidine ring nitrogens, Oxygen of the methanol group | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine |

| Hydrogen Bond (Donor) | Hydroxyl group of the methanol group | Aspartate, Glutamate, Asparagine, Glutamine, Histidine, Main-chain carbonyls |

| Hydrophobic Interactions | Isopropyl group, Pyrimidine ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan, Proline |

| Pi-Stacking | Pyrimidine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Pi-Cation | Pyrimidine ring | Lysine, Arginine |

The combination and geometry of these interactions determine the specific binding mode of the compound. Molecular docking simulations of various pyrimidine derivatives have revealed that their orientation within the active site is optimized to maximize these favorable non-covalent contacts. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Derivations from Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific QSAR studies exist for this compound, general SAR principles for pyrimidine derivatives can be inferred from the literature.

Influence of Substituents on Activity:

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. nih.gov

Substituents at the 2-position: The size and lipophilicity of the substituent at this position can significantly impact binding. The isopropyl group in this compound is moderately bulky and lipophilic, which could be beneficial for occupying a hydrophobic pocket within a binding site.

Substituents at the 4-position: The methanol group at this position introduces polarity and the capacity for hydrogen bonding. This can be critical for interacting with polar residues at the solvent-exposed edge of a binding site or for improving the solubility of the compound.

Substituents at the 5-position: Studies on other pyrimidine derivatives have shown that substitution at the 5-position can also modulate activity. For instance, the introduction of a hydroxyl group at C5 has been shown to be detrimental to the activity of certain CDK9 inhibitors, whereas a carbonitrile group maintains potency. acs.org This highlights the sensitivity of biological activity to subtle structural changes.

General SAR Principles for Pyrimidine Derivatives:

| Structural Feature | General Observation from Computational Models | Implication for this compound |

| Pyrimidine Core | Essential for forming key hydrogen bonds and serving as a scaffold. nih.gov | The core structure provides the fundamental framework for binding. |

| Hydrophobic Groups | Often enhance binding affinity by occupying hydrophobic pockets. nih.gov | The 2-isopropyl group is likely to contribute positively to binding affinity if the target has a suitable hydrophobic pocket. |

| Hydrogen Bond Donors/Acceptors | Crucial for specificity and anchoring within the active site. remedypublications.com | The 4-methanol group provides a key interaction point through hydrogen bonding, potentially enhancing selectivity. |

| Steric Factors | The size and shape of substituents must be complementary to the binding site. nih.gov | The steric bulk of the isopropyl group may either be favorable or unfavorable depending on the topology of the target's active site. |

Exploration of Molecular Interactions and Mechanistic Studies

Role of (2-Isopropylpyrimidin-4-yl)methanol in Catalytic Processes

While direct studies detailing the catalytic activity of this compound are not extensively documented, the functionalities within its structure—namely the pyrimidine (B1678525) ring and the alcohol group—are known to participate in various catalytic cycles. Pyrimidine derivatives can act as ligands for metal catalysts, modulating their activity and selectivity. The nitrogen atoms in the pyrimidine ring can coordinate with a metal center, while the hydroxymethyl group could serve as a secondary coordination site or participate in hydrogen bonding to stabilize transition states.

In the broader context of methanol-related catalysis, processes for producing methanol (B129727) often involve solid catalysts, such as those comprising copper and zinc oxide (ZnO), sometimes with an alumina (B75360) (Al2O3) support. google.comresearchgate.netnih.gov These industrial processes operate at high temperatures (200-300°C) and pressures to hydrogenate CO2 or CO. google.comnih.gov The efficiency of such catalysts is a subject of ongoing research, with a focus on catalyst composition, activation, and regeneration. researchgate.netlidsen.com Although this compound is not a primary catalyst in these large-scale syntheses, its structural elements are relevant in the design of organic ligands and organocatalysts for more specialized chemical transformations.

Non-Covalent Interactions in Supramolecular Assemblies

Supramolecular chemistry investigates the formation of complex assemblies through non-covalent interactions. researchgate.netfortunejournals.com These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to processes like molecular recognition and self-assembly. fortunejournals.comnih.gov The structure of this compound is well-suited for participating in such interactions.

The key interactions involving this molecule are:

Hydrogen Bonding : The hydroxymethyl group (-CH2OH) provides a hydrogen bond donor (the -OH proton) and an acceptor (the oxygen atom). The nitrogen atoms of the pyrimidine ring act as strong hydrogen bond acceptors.

π-π Stacking : The aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions : The isopropyl group provides a nonpolar region that can engage in hydrophobic interactions.

These forces allow molecules like this compound to self-assemble into ordered, multidimensional structures. rsc.org For instance, research on a related compound, ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, demonstrates how the interplay of multiple hydrogen bonds can stabilize specific structural complexes and control molecular conformation. mdpi.com The urea (B33335) moiety in this analog is a powerful tool for self-organization in crystals, showcasing the potential of pyrimidine derivatives in designing functional materials through a supramolecular approach. mdpi.com The combination of hydrogen bonding and π-π interactions can lead to the formation of well-defined supramolecular polymers or two-dimensional nanosheets. fortunejournals.comrsc.org

| Interaction Type | Participating Group(s) on this compound | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | -CH₂OH (donor and acceptor), Pyrimidine Nitrogens (acceptors) | Directing self-assembly, formation of chains or networks. |

| π-π Stacking | Pyrimidine Ring | Stabilization of layered or stacked architectures. |

| Hydrophobic Interactions | Isopropyl Group (-CH(CH₃)₂) | Driving aggregation in aqueous media, defining nonpolar domains. |

| Dipole-Dipole Interactions | Polar C-N and C-O bonds | Contributing to the overall stability and orientation of molecules within the assembly. nih.gov |

Mechanistic Pathways in Biotransformations

Biotransformations leverage enzymes to perform chemical reactions, often with high stereo- and regioselectivity under mild conditions. core.ac.uklibretexts.org While specific biotransformation pathways involving this compound are not widely reported, studies on analogous compounds provide insight into potential enzymatic reactions.

A notable example is the laccase-catalyzed synthesis of 6-isopropylpyrimidin-4-ol, a structural relative. This enzymatic pathway involves the following steps:

Oxidation : The laccase enzyme oxidizes a catechol substrate to a reactive o-quinone.

Nucleophilic Attack : A precursor molecule, 6-isopropyl-2-thioxopyrimidin-4-one, performs a nucleophilic attack on the o-quinone.

Cyclization : A subsequent spontaneous intramolecular cyclization yields the final pyrimidinol product.

This reaction highlights how enzymes can be used for the green synthesis of pyrimidine derivatives. Alcohol dehydrogenases (ADHs) represent another class of enzymes relevant to this compound. ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones, a process that involves the transfer of a hydride ion to a cofactor like NAD(P)+. frontiersin.org The hydroxymethyl group of this compound could potentially be a substrate for an ADH, leading to its oxidation to the corresponding aldehyde, (2-isopropylpyrimidin-4-yl)carbaldehyde. The specificity and efficiency of such a reaction would depend on the ability of the enzyme's active site to bind the isopropyl-pyrimidine moiety. nih.gov

Interaction with Model Biological Systems

The interaction of small molecules with biological systems is governed by molecular recognition, a process driven by non-covalent forces that results in the formation of a specific complex between a ligand and a biological macromolecule like a protein or nucleic acid. iisc.ac.infrontiersin.org The principles of molecular recognition are central to understanding how a compound like this compound might exert a biological effect. iisc.ac.in

The binding of a ligand to a protein target involves a combination of shape and electrostatic complementarity. frontiersin.org The pyrimidine core of this compound is a common feature in many biologically active molecules, including some that bind to G-protein coupled receptors (GPCRs) or enzyme active sites. mdpi.com

Key molecular recognition features of this compound include:

Hydrogen Bond Network : The hydroxymethyl group and pyrimidine nitrogens can form specific hydrogen bonds with amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a protein's binding pocket.

Hydrophobic Pocket Binding : The isopropyl group can fit into hydrophobic pockets lined with nonpolar amino acid residues like valine, leucine, and isoleucine.

Aromatic Interactions : The pyrimidine ring can stack with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Molecular dynamics simulations are often used to explore the binding mechanisms of ligands to their biological targets, revealing how the ligand induces conformational changes in the receptor upon binding. iisc.ac.inmdpi.com Understanding these detailed target-ligand interactions at the molecular level is a critical step in the development of new therapeutic agents. iisc.ac.innih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Diversification

The functional potential of (2-Isopropylpyrimidin-4-yl)methanol is intrinsically linked to the ability to generate a diverse library of its analogs. While traditional methods for pyrimidine (B1678525) synthesis, such as the Biginelli reaction, are well-established, future research should focus on more efficient, sustainable, and versatile strategies to modify the core structure. ijsat.org

Modern synthetic approaches offer promising avenues for diversification. tubitak.gov.trresearchgate.net These include:

Multicomponent Reactions (MCRs): MCRs allow the one-pot synthesis of complex molecules from three or more starting materials, enhancing efficiency and reducing waste. ijsat.org Applying MCR strategies could enable the rapid generation of novel derivatives by varying the components that build the pyrimidine ring around an isopropyl-containing precursor.

Green Chemistry Approaches: Techniques like ultrasound-assisted synthesis (sonication) and microwave irradiation can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional thermal methods. tandfonline.comijsat.org Adopting these eco-friendly methods would represent a significant advancement in the synthesis of pyrimidine derivatives. tandfonline.com

Catalyst-Driven Methods: The use of novel catalysts, including heteropoly acids or metal complexes, can improve the efficiency and selectivity of condensation and coupling reactions used in pyrimidine synthesis. ijsat.orgresearchgate.net For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for introducing aryl or ethynyl (B1212043) substituents onto the pyrimidine ring, a strategy that has been extensively used for creating π-conjugated materials. researchgate.net

By exploring these advanced synthetic methods, researchers can systematically modify the pyrimidine core of this compound, functionalize the hydroxymethyl group, or introduce new substituents to create a wide array of new chemical entities for further study.

| Synthetic Strategy | Description | Potential Advantage for Diversification |

| Multicomponent Reactions | One-pot reactions involving three or more reactants to form a complex product. ijsat.org | Rapid generation of a library of structurally diverse pyrimidine analogues by varying starting materials. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate chemical reactions. tandfonline.com | Reduced reaction times, higher yields, and environmentally friendly conditions. |

| Microwave-Assisted Synthesis | Application of microwave radiation to heat reactions. ijsat.org | Rapid and efficient heating, leading to faster reaction rates and improved yields. |

| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki or Sonogashira that form carbon-carbon bonds using a palladium catalyst. researchgate.net | Precise introduction of a wide range of substituents (aryl, vinyl, alkynyl) at specific positions on the pyrimidine ring. |

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the novel synthetic methodologies described above, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Traditional analysis of the final product is often insufficient. mdpi.com The application of advanced in situ characterization techniques, which monitor the reaction as it happens, can provide invaluable real-time data. rsc.orgnih.gov

Future research would benefit from integrating the following techniques into the synthesis of this compound and its derivatives:

In Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy methods can identify functional groups and track the concentration of reactants, intermediates, and products in real time. nih.gov This allows for precise determination of reaction endpoints and the identification of transient species.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about molecules in solution, making it a powerful tool for elucidating reaction mechanisms and kinetics without the need for sample extraction. rsc.org

In Situ UV-Vis Spectroscopy: This technique is useful for monitoring the evolution of chromophoric species, particularly in the synthesis of extended π-conjugated systems for materials science. nih.gov

Employing these process analytical technologies (PAT) would enable a more controlled and efficient synthesis, leading to higher yields, improved purity, and a deeper mechanistic understanding of pyrimidine formation and functionalization. rsc.orgnih.gov

| In Situ Technique | Information Gained | Application in Synthesis |

| FTIR/Raman Spectroscopy | Real-time changes in chemical bonds and functional groups. nih.gov | Monitoring reactant consumption, product formation, and identifying reaction intermediates. |

| NMR Spectroscopy | Detailed structural information and quantification of species in solution. rsc.org | Elucidating complex reaction mechanisms and kinetics. |

| UV-Vis Spectroscopy | Changes in electronic transitions and chromophores. nih.gov | Tracking the formation of conjugated systems for optical materials. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. nih.gov | Investigating catalyst deactivation and surface reconstruction in heterogeneous catalysis. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. nih.govacs.orgscielo.br These computational tools can be powerfully applied to the this compound scaffold to guide the synthesis of new derivatives with optimized properties.

Key areas for integration include:

Generative Models for De Novo Design: AI algorithms can be trained on vast chemical databases to generate novel molecular structures. mdpi.com These models could design new pyrimidine derivatives that are predicted to have high affinity for a specific biological target or possess desired material characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML can build predictive models that correlate the structural features of molecules with their biological activity or physical properties. mdpi.com A QSAR model for this compound analogs could predict their efficacy as, for example, kinase inhibitors or their potential as nonlinear optical materials, thereby prioritizing the most promising candidates for synthesis. ijsat.orgrsc.org

ADMET Prediction: An essential part of drug development is assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a compound. AI models can predict these properties from a molecule's structure, helping to identify and eliminate candidates with unfavorable profiles early in the discovery process. mdpi.com

By leveraging AI and ML, research can move beyond trial-and-error approaches towards a more rational, data-driven design of novel compounds based on the this compound framework. scielo.br

Potential as a Building Block for Advanced Materials or Sensors

The inherent properties of the pyrimidine ring—namely its electron-withdrawing nature, aromaticity, and hydrogen-bonding capability—make it an excellent component for functional organic materials. rsc.orgresearchgate.net The this compound molecule, with its reactive hydroxyl group, is a particularly promising building block for creating more complex functional architectures. researchgate.nettaylorandfrancis.com

Unexplored avenues include:

Luminescent Materials and Liquid Crystals: The pyrimidine core is known to be a component of molecules with interesting photophysical properties. researchgate.net By using the hydroxyl group to attach other chromophores or mesogenic units, this compound could serve as a precursor for novel blue-light emitting materials or liquid crystals. rsc.orgresearchgate.net

Nonlinear Optical (NLO) Materials: The electron-deficient pyrimidine ring is ideal for creating "push-pull" molecules, which are essential for second-order NLO activity. rsc.org The hydroxyl group can be used as a handle to attach strong electron-donating groups, creating a molecule with a large hyperpolarizability, suitable for applications in optoelectronics and data storage. researchgate.netrsc.org

Sensors: The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions or as proton acceptors. rsc.orgtaylorandfrancis.com This suggests that derivatives of this compound could be developed as chemosensors, where binding of an analyte induces a change in fluorescence or color.

The synthesis of pyrimidine-substituted hexaarylbenzenes has already demonstrated their utility as building blocks for N-doped organic materials, highlighting the potential for pyrimidine derivatives in advanced material applications. thieme-connect.com

Q & A

Q. What are the established synthetic routes for (2-Isopropylpyrimidin-4-yl)methanol?

- Methodological Answer : Synthesis typically involves functionalization of pyrimidine precursors. A common approach is nucleophilic substitution on 2-chloro-4-isopropylpyrimidine using methanol derivatives under basic conditions (e.g., NaH or KOH). Subsequent reduction of intermediates (e.g., esters or aldehydes) with agents like NaBH₄ or LiAlH₄ yields the methanol moiety. Purification often employs column chromatography with gradients optimized via experimental design (e.g., varying methanol content in mobile phases) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the hydroxyl proton (OH) typically appears as a broad singlet at δ 2.5–4.0 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₈H₁₂N₂O: 152.0949).

- X-ray Crystallography : Single-crystal diffraction with SHELX software refines bond lengths and angles, resolving stereochemistry and confirming the pyrimidine ring geometry .

Q. What handling and storage protocols are recommended for this compound?

- Methodological Answer :

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation. Avoid dust formation via solvent-wet handling or fume hoods.

- Storage : Store at 2–8°C in amber glass vials to mitigate light-induced degradation. Desiccants (e.g., silica gel) prevent hygroscopic absorption .

Advanced Research Questions

Q. How can contradictory data on physical properties (e.g., melting point, solubility) be systematically resolved?

- Methodological Answer :

- Controlled Re-evaluation : Reproduce measurements under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility).

- Cross-Validation : Compare results with orthogonal techniques (e.g., HPLC purity assays vs. NMR quantification) .

- Meta-Analysis : Statistically aggregate literature data to identify outliers, accounting for variables like solvent polarity or crystallization solvents.

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, stoichiometry). For example, a 2³ factorial design identifies interactions between base strength, solvent polarity, and reaction time.

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to pinpoint rate-limiting steps. Adjust residence times in flow reactors for scalability .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrimidine N3 position may exhibit electrophilicity due to electron-withdrawing isopropyl groups.

- Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina. Validate with SAR studies on analogs (e.g., fluorophenyl derivatives in ) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer :

- HPLC-MS/MS : Employ MRM (multiple reaction monitoring) to detect low-abundance impurities (e.g., dehydroxylated byproducts).

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and profile degradation products via UPLC-QTOF .

Data Contradiction & Mechanistic Analysis

Q. How to interpret conflicting results in catalytic asymmetric synthesis attempts?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (ee).

- Mechanistic Probes : Introduce isotopic labels (e.g., deuterated methanol) to track reaction pathways via ²H NMR .

Q. What causes variability in biological activity across studies, and how is it mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.